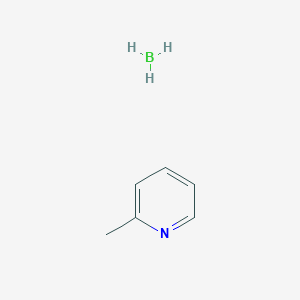
borane;2-methylpyridine
描述
It is a white solid that is slightly soluble in water but highly soluble in organic solvents such as methanol, tetrahydrofuran, and benzene . This compound is known for its strong reducing properties and is used extensively in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Borane;2-methylpyridine can be synthesized by reacting sodium borohydride with 2-methylpyridine in the presence of an acid . The reaction typically proceeds as follows:
NaBH4+C6H7N→C6H7N⋅BH3+NaH
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but is carried out on a larger scale with optimized conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as tetrahydrofuran under an inert atmosphere to prevent oxidation .
Types of Reactions:
Substitution: It can also participate in substitution reactions where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Reductive Amination: This compound is commonly used in reductive amination reactions, where it reduces imines to amines.
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions.
Major Products:
Alcohols: From the reduction of carbonyl compounds.
Amines: From reductive amination reactions.
科学研究应用
Borane;2-methylpyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of borane;2-methylpyridine primarily involves its role as a reducing agent. The borane group donates electrons to the substrate, facilitating the reduction process. This compound targets carbonyl groups in aldehydes and ketones, converting them to alcohols. In reductive amination, it reduces imines to amines by donating electrons to the nitrogen atom .
相似化合物的比较
- Borane-pyridine complex
- Borane-dimethylamine complex
- Sodium cyanoborohydride
Comparison:
- Borane-pyridine complex: Similar reducing properties but borane;2-methylpyridine is less toxic and more stable .
- Borane-dimethylamine complex: Also a strong reducing agent but has different solubility properties and reactivity .
- Sodium cyanoborohydride: A widely used reducing agent but more toxic compared to this compound .
This compound stands out due to its balance of reactivity, stability, and lower toxicity, making it a preferred choice in many synthetic applications .
属性
IUPAC Name |
borane;2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.BH3/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMASBEFBIXMNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B.CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














